Benzofuran, 2,3-dihydro-2,7-dimethyl-

Description

Contextualization within the Dihydrobenzofuran Class of Organic Compounds

"Benzofuran, 2,3-dihydro-2,7-dimethyl-" is a member of the dihydrobenzofuran class of organic compounds. nih.gov This class is characterized by a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring. nih.govmdpi.com Dihydrobenzofurans, also historically referred to as coumarans, are prevalent in a wide array of natural products and are recognized as key pharmacophores in medicinal chemistry. nih.govnist.gov Their structural motif is a cornerstone in the development of various biologically active molecules. mdpi.comnih.gov The versatility of the dihydrobenzofuran skeleton allows for a wide range of substitutions, leading to a diverse library of compounds with varied chemical and biological properties.

Structural Features and Chemical Topology of 2,3-dihydro-2,7-dimethylbenzofuran

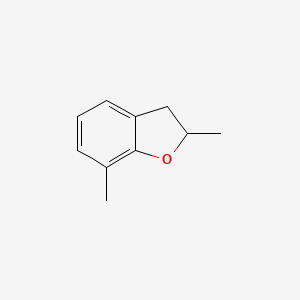

The chemical structure of "Benzofuran, 2,3-dihydro-2,7-dimethyl-" consists of the core dihydrobenzofuran system with two methyl groups attached at the 2 and 7 positions. The IUPAC name for this compound is 2,7-dimethyl-2,3-dihydro-1-benzofuran. chemenu.com The presence of a chiral center at the C2 position, where one of the methyl groups is attached, means that this compound can exist as a pair of enantiomers. The specific stereochemistry would have a significant impact on its biological activity and interaction with other chiral molecules.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 3199-41-5 |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.21 g/mol |

| IUPAC Name | 2,7-dimethyl-2,3-dihydro-1-benzofuran |

Historical Development and Emerging Trends in Substituted Dihydrobenzofuran Chemistry

The synthesis of dihydrobenzofuran scaffolds has been a subject of interest for decades, with early methods often involving intramolecular cyclization of appropriately substituted phenols. google.com Over the years, synthetic strategies have evolved significantly, with a major focus on developing more efficient and stereoselective methods. tandfonline.com

Recent decades have witnessed a surge in the application of transition metal-catalyzed reactions for the construction of the dihydrobenzofuran core. nih.gov Catalysts based on palladium, rhodium, copper, and iron have been instrumental in developing novel synthetic routes, including intramolecular C-O bond formation and various cycloaddition strategies. nih.govtandfonline.comnih.gov These modern methods often offer milder reaction conditions, greater functional group tolerance, and the ability to control stereochemistry, which is crucial for the synthesis of complex natural products and pharmaceutical agents. thieme-connect.comcnr.it

Emerging trends point towards the development of more sustainable and atom-economical synthetic protocols. This includes the use of photocatalysis and organocatalysis to construct the dihydrobenzofuran skeleton, moving away from reliance on heavy metals. nih.gov Furthermore, there is a growing interest in the direct C-H functionalization of the dihydrobenzofuran ring to introduce further complexity and develop novel derivatives. nih.gov

Overview of Relevant Research Areas and Potential Significance

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. rsc.org Derivatives of this class have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comnih.govresearchgate.net For instance, certain fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown promise as potent anti-inflammatory agents and have exhibited anticancer effects. mdpi.comnih.gov

Moreover, dihydrobenzofuran analogues of known hallucinogens have been synthesized to probe the structure-activity relationships of these psychoactive compounds. acs.orgacs.org The rigid structure of the dihydrobenzofuran ring system allows for the conformational restriction of otherwise flexible side chains, providing valuable insights into how these molecules interact with their biological targets. acs.org

While direct research on "Benzofuran, 2,3-dihydro-2,7-dimethyl-" is limited, its structural similarity to these well-studied compounds suggests that it could be a target for future investigation within these research areas. The specific substitution pattern of the 2,7-dimethyl derivative could impart unique properties that warrant exploration in the ongoing quest for novel therapeutic agents and molecular probes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHNEKBQFQJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC(=C2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456075 | |

| Record name | Benzofuran, 2,3-dihydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-41-5 | |

| Record name | Benzofuran, 2,3-dihydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies for Benzofuran, 2,3 Dihydro 2,7 Dimethyl

Retrosynthetic Analysis of the 2,3-dihydro-2,7-dimethylbenzofuran Skeleton

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. The key disconnections for the 2,3-dihydro-2,7-dimethylbenzofuran skeleton are centered around the formation of the ether linkage and the carbon-carbon bond of the dihydrofuran ring.

A primary retrosynthetic disconnection involves breaking the C-O bond (ether linkage), leading to a substituted phenol (B47542) and an appropriate three-carbon synthon. For the target molecule, this translates to 2,7-dimethylphenol and a propylene (B89431) oxide equivalent or an allyl group.

Another strategic disconnection is the C2-C3 bond, which could be formed through various cyclization strategies, often involving an ortho-alkenyl phenol intermediate. This approach highlights the importance of controlling the regioselectivity of the cyclization.

A third approach involves the formation of the C3-aromatic bond, typically through intramolecular C-H activation or related coupling reactions. This strategy relies on a pre-functionalized side chain attached to the phenol.

These disconnections give rise to several plausible forward synthetic strategies, which will be explored in the subsequent sections.

Strategies for Enantioselective and Diastereoselective Synthesis

The C2 position of Benzofuran (B130515), 2,3-dihydro-2,7-dimethyl- is a stereocenter, making enantioselective synthesis a critical consideration for accessing stereochemically pure forms of the molecule. Diastereoselectivity would become a factor if additional stereocenters were present, for instance, through further substitution on the dihydrofuran ring.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. In the context of synthesizing chiral 2,3-dihydrobenzofurans, a chiral auxiliary could be attached to the phenolic starting material or the C3-position of the dihydrofuran ring precursor.

One conceptual approach involves the diastereoselective cyclization of a phenol bearing a chiral substituent. For instance, a chiral ester or amide derived from 2,7-dimethylphenol could be used to control the stereochemistry of an intramolecular cyclization. After the formation of the dihydrobenzofuran ring, the chiral auxiliary would be removed to yield the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

A notable example in the broader context of dihydrofuran synthesis involves the use of pantolactone as a chiral auxiliary in the reaction of rhodium-stabilized vinylcarbenoids with vinyl ethers to produce cyclopropanes, which are then converted to 2,3-dihydrofurans with high asymmetric induction. nih.gov

Asymmetric Catalysis in Dihydrobenzofuran Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a chiral catalyst to control the stereochemistry of the key bond-forming step. Several powerful asymmetric catalytic methods have been developed for the synthesis of the 2,3-dihydrobenzofuran (B1216630) core. nih.govrochester.edursc.orgnii.ac.jporganic-chemistry.orgresearchgate.netnih.gov

One of the most prominent strategies is the intramolecular hydroarylation of allylic phenols catalyzed by transition metals coordinated to chiral ligands. rsc.orgnii.ac.jp For the synthesis of Benzofuran, 2,3-dihydro-2,7-dimethyl- , this would involve the cyclization of 2-allyl-7-methylphenol. The use of a chiral catalyst, for example, an iridium complex with a chiral phosphine (B1218219) ligand, could direct the cyclization to favor one enantiomer over the other. rsc.orgnii.ac.jp

Another powerful method is the biocatalytic cyclopropanation of benzofurans followed by rearrangement. nih.govrochester.edu Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the highly diastereo- and enantioselective cyclopropanation of substituted benzofurans. nih.govrochester.edu Subsequent rearrangement of the cyclopropane (B1198618) ring can lead to the desired 2,3-dihydrobenzofuran scaffold with excellent stereocontrol.

The following table summarizes some asymmetric catalytic approaches applicable to dihydrobenzofuran synthesis:

| Catalytic System | Reaction Type | Key Features |

| Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | High yields and enantioselectivities for 3-substituted dihydrobenzofurans. rsc.orgnii.ac.jp |

| Rhodium/Chiral Ligand | [3+2] Annulation | Chemoselective and enantioselective formation of the dihydrobenzofuran ring. researchgate.net |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | High diastereo- and enantiopurity (>99.9% de and ee). nih.govrochester.edu |

| Chiral Phosphoric Acid | [3+2] Cyclization | Chemo-, diastereo-, and enantioselective construction of the dihydrobenzofuran framework. |

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is crucial for accessing complex molecules like Benzofuran, 2,3-dihydro-2,7-dimethyl- in a streamlined and sustainable manner. Cascade reactions and transition-metal-catalyzed annulations are at the forefront of these efforts.

Cascade and Tandem Cyclization Reactions to the Benzofuran Core

Cascade or tandem reactions allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. Several cascade reactions have been developed for the synthesis of the 2,3-dihydrobenzofuran skeleton. rsc.orgaalto.finih.govnih.govresearchgate.net

A plausible cascade approach for the target molecule could involve the reaction of 2,7-dimethylphenol with an appropriate electrophile that can undergo an initial reaction at the phenolic oxygen, followed by an intramolecular cyclization. For example, a palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers has been shown to construct poly-heterocyclic scaffolds containing the 2-isoxazolyl-2,3-dihydrobenzofuran moiety. rsc.org Adapting such a strategy would require the synthesis of an appropriate alkenyl ether of 2,7-dimethylphenol .

Radical cascade cyclizations also offer a powerful tool for the construction of complex fused-ring systems. aalto.firesearchgate.net A suitably substituted propargyl iodophenol derivative can undergo a radical cascade to form tricyclic dihydrobenzofurans. aalto.fi

Transition-Metal-Catalyzed Annulation and Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the formation of the 2,3-dihydrobenzofuran ring is no exception. rsc.org Palladium, rhodium, and iridium catalysts are particularly effective in promoting annulation and coupling reactions to construct this scaffold. rsc.orgnii.ac.jporganic-chemistry.org

A general and powerful method is the rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes. organic-chemistry.org This approach offers good functional group compatibility and can be rendered asymmetric. For the synthesis of Benzofuran, 2,3-dihydro-2,7-dimethyl- , the corresponding N-phenoxyacetamide of 2,7-dimethylphenol would be reacted with a suitable diene.

The following table highlights some transition-metal-catalyzed reactions for the synthesis of dihydrobenzofurans:

| Metal Catalyst | Reaction Type | Starting Materials |

| Rhodium(III) | [3+2] Annulation | N-Phenoxyacetamides, 1,3-Dienes organic-chemistry.org |

| Palladium | Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes organic-chemistry.org |

| Iridium | Intramolecular Hydroarylation | m-Allyloxyphenyl Ketones rsc.orgnii.ac.jp |

Photochemical and Electrochemical Synthetic Pathways

The application of photochemical and electrochemical methods offers green and efficient alternatives for the synthesis of dihydrobenzofuran cores. mdpi.com These techniques often proceed under mild conditions, minimizing the need for harsh reagents and high temperatures.

Photochemical Synthesis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. For instance, the oxyselenocyclization of 2-allylphenols can be achieved using blue LED irradiation in the presence of chalcogenides, promoted by a simple I2/SnCl2 system. mdpi.com This method demonstrates high functional group tolerance and provides good to excellent yields of the corresponding 2,3-dihydrobenzofuran derivatives. mdpi.com While not specifically documented for 2,3-dihydro-2,7-dimethylbenzofuran, this approach suggests a viable pathway starting from 2-allyl-3-methylphenol. Another photochemical approach involves the photocyclization of a hexatriene system in 2,3-disubstituted benzofurans to construct naphtho[1,2-b]benzofuran derivatives, indicating the potential for light-induced intramolecular cyclizations to form complex fused systems. osi.lv

Electrochemical Synthesis: Electrochemical methods provide another sustainable route to dihydrobenzofurans. These reactions typically involve the coupling of alkenes with a phenoxy cation generated through anodic oxidation. nih.gov This technique has been successfully used to prepare various dihydrobenzofuran derivatives. The insect antifeedant activities of electrochemically synthesized acetophenone-type dihydrobenzofurans have been noted, highlighting the practical applications of compounds produced via this method. nih.gov The synthesis of 2,3-dihydro-2,7-dimethylbenzofuran could be envisioned by the electrochemical coupling of an appropriate alkene with the phenoxy cation derived from 3-methylphenol.

Directed Functionalization and Derivatization of the Benzofuran, 2,3-dihydro-2,7-dimethyl- Scaffold

Further modification of the 2,3-dihydro-2,7-dimethylbenzofuran scaffold is crucial for developing new derivatives with tailored properties. This can be achieved through regioselective reactions on both the aromatic and dihydrofuran rings.

The substitution pattern of the aromatic ring significantly influences the molecule's biological activity. The existing methyl group at the C7 position directs electrophilic substitution. For instance, in the synthesis of 2,3-dihydro-2,2-dimethyl-5-methylthio-7-benzofuranol, a reaction involving dimethyl sulfoxide (B87167) and perchloric acid was used to introduce a methylthio group onto the aromatic ring of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064). prepchem.com This indicates that positions C4, C5, and C6 of the 2,3-dihydro-2,7-dimethylbenzofuran ring are potential sites for electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions.

The dihydrofuran ring offers sites for functionalization, particularly at the C2 and C3 positions. The presence of the methyl group at C2 in 2,3-dihydro-2,7-dimethylbenzofuran introduces a chiral center. Reactions can involve the opening of the dihydrofuran ring, as seen in the reaction of 2,3-dihydrofuro[3,2-c]coumarin-3-one with arylhydrazines, which leads to a rearranged chromane-2,4-dione derivative. researchgate.net Lewis acid-catalyzed ring-opening benzannulations of 5-(indolyl)-2,3-dihydrofuran acetals have also been developed to synthesize 1-hydroxycarbazole-2-carboxylates, demonstrating the utility of the dihydrofuran ring as a versatile building block. mdpi.com

Halogenated benzofurans are an important class of compounds with a wide range of biological activities. researchgate.net The introduction of halogen atoms can enhance the efficacy and selectivity of these derivatives. researchgate.net A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides has been shown to produce optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. organic-chemistry.org This method, which utilizes readily available starting materials under mild conditions, could be adapted for the synthesis of halo-substituted derivatives of 2,3-dihydro-2,7-dimethylbenzofuran. organic-chemistry.org For example, starting with a halogenated 2-allyl-3-methylphenol could yield the desired halo-substituted product. Research has also shown the synthesis of brominated derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol, which displayed interesting biological profiles. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to reduce environmental impact.

Solvent-free and mechanochemical approaches represent key green chemistry techniques. While specific examples for 2,3-dihydro-2,7-dimethylbenzofuran are not prominent, the broader field of benzofuran synthesis provides relevant insights. Mechanochemical methods, which involve grinding solid reactants together, can lead to higher yields, shorter reaction times, and reduced solvent waste. These techniques have been applied to various organic transformations and could potentially be used for the cyclization or functionalization steps in the synthesis of the target molecule. Solvent-free reactions, often facilitated by microwave irradiation or solid-phase catalysts, also offer significant environmental benefits. For instance, a microwave-facilitated, unprotected group synthesis of 3-amino-2,3-dihydrobenzofurans has been reported. nih.gov

Biocatalytic and Organocatalytic Methods

The quest for greener and more efficient synthetic routes has propelled the exploration of biocatalytic and organocatalytic methods for the construction of complex molecular architectures. While specific research on the biocatalytic and organocatalytic synthesis of "Benzofuran, 2,3-dihydro-2,7-dimethyl-" is not extensively documented in publicly available literature, the broader field of 2,3-dihydrobenzofuran synthesis offers valuable insights into potential strategies. These approaches, applied to analogous substrates, suggest viable pathways for the enantioselective synthesis of this specific compound.

Biocatalytic Approaches: A General Perspective

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of 2,3-dihydrobenzofuran scaffolds, engineered enzymes, particularly myoglobins, have shown significant promise in catalyzing key bond-forming reactions.

A notable biocatalytic strategy involves the highly diastereo- and enantioselective cyclopropanation of benzofurans using engineered myoglobins. researchgate.netrsc.orgnih.gov This method allows for the construction of stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (often >99.9% de and ee) and in high yields. researchgate.netrsc.orgnih.gov The reaction proceeds via an iron-catalyzed carbene transfer from a diazo reagent to the benzofuran double bond. researchgate.net While this methodology has been successfully applied to a range of benzofuran derivatives, its direct application to a 2,7-disubstituted benzofuran to yield "Benzofuran, 2,3-dihydro-2,7-dimethyl-" has not been specifically reported in the reviewed literature. Computational and structure-reactivity studies have been instrumental in understanding the mechanism and stereochemical control exerted by the protein scaffold, which could, in principle, be engineered to accommodate different substitution patterns on the benzofuran ring. researchgate.netrsc.orgnih.gov

Organocatalytic Synthesis of a Closely Related Derivative

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While a direct organocatalytic synthesis of "Benzofuran, 2,3-dihydro-2,7-dimethyl-" is not described, a noteworthy asymmetric synthesis of a closely related derivative, (2R,3R)-2,7-Dimethyl-2-ethoxycarboyl-3-(ethoxycarbonyl)methyl-2,3-dihydrobenzofuran , has been reported. This method highlights a potential strategy for controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring.

The synthesis proceeds via an intramolecular conjugate addition of a short-lived C-O axially chiral enolate. The key to the asymmetric induction is the "memory of chirality" (MOC) strategy, where the chirality of the starting material, derived from L-ethyl lactate, is transferred to the product through a transiently chiral enolate intermediate. The substituent at the 7-position (a methyl group in this case) plays a crucial role in the efficiency of the asymmetric induction.

The table below summarizes the key aspects of this organocatalytic approach for the synthesis of the derivative.

| Product | Starting Material Precursor | Reaction Type | Key Principle | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| (2R,3R)-2,7-Dimethyl-2-ethoxycarboyl-3-(ethoxycarbonyl)methyl-2,3-dihydrobenzofuran | Phenol derivative from L-ethyl lactate | Intramolecular conjugate addition | Memory of Chirality (MOC) | Not explicitly stated for this specific derivative in the provided context, but the strategy is designed for high enantioselectivity. | Not explicitly stated for this specific derivative in the provided context. |

This example demonstrates that organocatalytic methods can be tailored to achieve high levels of stereocontrol in the synthesis of substituted 2,3-dihydrobenzofurans. The development of a specific organocatalyst for the direct and enantioselective synthesis of "Benzofuran, 2,3-dihydro-2,7-dimethyl-" remains an area for future research. General organocatalytic methods for the synthesis of the 2,3-dihydrobenzofuran core, such as cascade reactions employing chiral thiourea (B124793) catalysts or domino annulations of salicyl N-phosphonyl imines, could potentially be adapted for this purpose.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran, 2,3 Dihydro 2,7 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full analysis of Benzofuran (B130515), 2,3-dihydro-2,7-dimethyl- would involve a suite of NMR experiments.

Comprehensive 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

A complete NMR characterization would begin with one-dimensional (1D) experiments. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which indicate adjacent protons. The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Further clarification of the carbon signals would be achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are spin-coupled and thus spatially close through bonds.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to trace longer-range connections between protons and carbons (typically 2-3 bonds), which is vital for piecing together the full carbon skeleton and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the stereochemistry and conformational preferences of the molecule.

Without experimental data, a hypothetical data table cannot be generated.

Dynamic NMR for Conformational Equilibria and Exchange Processes

If Benzofuran, 2,3-dihydro-2,7-dimethyl- exists in a state of conformational equilibrium, dynamic NMR (DNMR) studies could be employed. By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers might be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of these changes can provide thermodynamic and kinetic parameters for the conformational exchange process.

Vibrational Spectroscopy (Infrared and Raman)

Detailed Analysis of Characteristic Vibrational Modes and Functional Group Assignments

The IR and Raman spectra of Benzofuran, 2,3-dihydro-2,7-dimethyl- would exhibit a series of absorption bands corresponding to the vibrational modes of the molecule. Key characteristic bands would include:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations: From the methyl groups and the dihydrofuran ring, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations: Appearing in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: Associated with the ether linkage in the dihydrofuran ring.

Fingerprint region: The region below 1400 cm⁻¹ would contain a complex series of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

A data table of vibrational modes cannot be generated without experimental spectra.

Correlation of Vibrational Spectra with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational bands are sensitive to the molecule's three-dimensional structure. Theoretical calculations, often using density functional theory (DFT), are typically performed to predict the vibrational spectrum. By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific vibrational modes can be made. This correlation helps to confirm the proposed structure and can also provide insights into the conformational preferences of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis.

The primary fragmentation pathways for 2,3-dihydrobenzofurans typically involve the dihydrobenzofuran ring system. Key fragmentation processes are likely to include:

Loss of a methyl group: A common fragmentation for methylated compounds, leading to a significant [M-15]⁺ ion. In the case of 2,3-dihydro-2,7-dimethylbenzofuran, this would result from the cleavage of one of the methyl groups from either the C2 or C7 position.

Retro-Diels-Alder (RDA) reaction: The dihydrofuran ring can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral alkene molecule. For 2,3-dihydro-2,7-dimethylbenzofuran, this would likely involve the loss of propene, resulting in a stable radical cation.

Benzylic cleavage: Cleavage of the bond beta to the aromatic ring is a favorable process. This could lead to the formation of a stable benzylic cation.

Formation of a benzofuranium ion: Rearrangement and subsequent fragmentation can lead to the formation of a stable benzofuranium ion, a common feature in the mass spectra of such compounds.

A plausible fragmentation pathway is initiated by the loss of a methyl radical from the C2 position to form a stabilized secondary carbocation. This can be followed by the loss of a neutral molecule of ethylene (B1197577) via a retro-Diels-Alder type rearrangement.

Table 1: Predicted Major Mass Spectral Fragments for 2,3-dihydro-2,7-dimethylbenzofuran

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 162 | [M]⁺˙ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 134 | [M - C₂H₄]⁺˙ |

| 119 | [M - C₂H₄ - CH₃]⁺ |

This table is predictive and based on fragmentation patterns of similar compounds.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 2,3-dihydro-2,7-dimethylbenzofuran (C₁₀H₁₂O), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula.

While specific HRMS data for this compound is not available in the searched literature, for a related compound, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine (B1615069) (C₁₀H₁₃NO), the exact mass was determined to be 163.0997, which is consistent with its chemical formula. massbank.eunih.govmassbank.eu This demonstrates the power of HRMS in confirming the elemental composition of such derivatives.

Table 2: Theoretical Exact Mass for Elemental Composition Confirmation

| Compound | Formula | Calculated Exact Mass (Da) |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy excited states, and fluorescence is the emission of light as the electrons return to the ground state.

The UV-Vis absorption spectrum of 2,3-dihydro-2,7-dimethylbenzofuran is expected to be dominated by the electronic transitions of the benzofuran chromophore. Generally, benzofuran and its derivatives exhibit absorption bands in the UV region. These transitions are typically π → π* transitions associated with the aromatic benzene (B151609) ring and the heterocyclic furan (B31954) ring. The presence of methyl groups as auxochromes is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,3-dihydrobenzofuran (B1216630).

While specific spectral data for 2,3-dihydro-2,7-dimethylbenzofuran is not documented in the provided search results, related compounds such as 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) show UV absorption maxima. nih.gov The electronic transitions are influenced by the substitution pattern on the aromatic ring.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect can be used to probe the changes in the dipole moment of a molecule upon electronic excitation. By measuring the absorption and emission spectra in a series of solvents with varying polarities, the difference in the dipole moment between the ground and excited states (Δµ) can be estimated using the Lippert-Mataga equation.

For 2,7-disubstituted systems like sila- and germafluorenes, which are structurally analogous to substituted dibenzofurans, significant solvatochromic shifts have been observed. researchgate.netmdpi.com This indicates a substantial change in the dipole moment upon excitation, which is characteristic of molecules with intramolecular charge transfer (ICT) character. It is plausible that 2,3-dihydro-2,7-dimethylbenzofuran would also exhibit some degree of solvatochromism, although likely less pronounced than in push-pull systems with strong donor and acceptor groups. Such studies would provide valuable information about the electronic distribution in its ground and excited states.

X-ray Crystallography for Single-Crystal Structure Determination

There are no published crystal structures for Benzofuran, 2,3-dihydro-2,7-dimethyl- in the searched literature. However, the crystal structures of several related 2,3-dihydrobenzofuran derivatives have been determined. nih.govresearchgate.netresearchgate.netvensel.org For instance, the crystal structure of a substituted 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one has been reported, revealing the planarity of the dihydrobenzofuran ring system and its orientation relative to the rest of the molecule. researchgate.net

Based on these related structures, it can be anticipated that the dihydrofuran ring in 2,3-dihydro-2,7-dimethylbenzofuran would adopt an envelope or a twisted conformation, which is typical for five-membered rings containing a heteroatom. The methyl group at the C2 position would likely adopt a pseudo-equatorial or pseudo-axial orientation to minimize steric strain. A full crystal structure determination would be necessary to confirm these predictions and to provide precise geometric parameters.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benzofuran, 2,3-dihydro-2,7-dimethyl- |

| 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) |

| 2,3-dihydro-2,2-dimethylbenzofuran |

| 2,3-dihydrobenzofuran |

| 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine |

| Silafluorenes |

| Germafluorenes |

Confirmation of Molecular Connectivity and Stereochemistry in Solid State

A definitive confirmation of the molecular connectivity and the stereochemistry of Benzofuran, 2,3-dihydro-2,7-dimethyl- in the solid state would require single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the covalent framework of the molecule. For this chiral compound, crystallographic analysis would also unambiguously determine the relative and absolute stereochemistry of the stereocenter at the C2 position in the crystalline form.

Hypothetical Data Table Based on a Related Structure:

To illustrate the type of data that would be obtained from such an analysis, the following table presents hypothetical crystallographic parameters. It must be emphasized that this data is not based on an actual analysis of Benzofuran, 2,3-dihydro-2,7-dimethyl- and is provided for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing arrangement is crucial for understanding the solid-state properties of a compound. This analysis is also entirely dependent on crystallographic data. In the absence of such data for Benzofuran, 2,3-dihydro-2,7-dimethyl-, a detailed discussion cannot be provided.

A theoretical analysis would involve identifying potential hydrogen bonds, van der Waals forces, and any π-π stacking interactions between the aromatic rings of adjacent molecules. The arrangement of molecules in the unit cell would be described, detailing how these non-covalent interactions guide the formation of the crystal lattice.

Computational Chemistry and Theoretical Investigations of Benzofuran, 2,3 Dihydro 2,7 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. For a nuanced understanding of Benzofuran (B130515), 2,3-dihydro-2,7-dimethyl-, a combination of Density Functional Theory (DFT) and ab initio methods is employed. These computational techniques allow for a detailed exploration of the molecule's geometry, stability, and spectroscopic characteristics in the gaseous phase, providing a foundational dataset for further analysis.

Geometry Optimization and Energetic Profiling using Density Functional Theory (DFT) and Ab Initio Methods

The initial step in the computational analysis of Benzofuran, 2,3-dihydro-2,7-dimethyl- involves geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface. DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311G(d,p), are well-suited for this task, balancing computational cost with accuracy. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the energetic profile. These calculations, while more computationally intensive, provide a valuable benchmark for the DFT results. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Predicted Optimized Geometrical Parameters for Benzofuran, 2,3-dihydro-2,7-dimethyl- (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (furan ring) | ~1.37 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-O-C (furan ring) | ~106.5° |

| H-C-H (methyl) | ~109.5° | |

| Dihedral Angle | Defines ring puckering | Varies |

Note: The data in this table is illustrative and based on expected values from similar molecular structures. Actual values would be derived from specific calculations for Benzofuran, 2,3-dihydro-2,7-dimethyl-.

Vibrational Frequency Calculations and Spectroscopic Prediction

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of Benzofuran, 2,3-dihydro-2,7-dimethyl-. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, including stretching, bending, and torsional motions.

The predicted spectra can be used to identify characteristic functional groups and to aid in the interpretation of experimental spectroscopic data, should it become available. For example, theoretical studies on dibenzofuran (B1670420) have identified characteristic C-C, C-H, and C-O vibrational peaks. researchgate.net Similar characteristic vibrations would be expected for Benzofuran, 2,3-dihydro-2,7-dimethyl-, with specific frequencies influenced by the methyl substitutions.

Table 2: Predicted Dominant Vibrational Frequencies for Benzofuran, 2,3-dihydro-2,7-dimethyl- (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic Ring | ~3100 - 3000 |

| C-H stretch (aliphatic/methyl) | Methyl Groups | ~2980 - 2870 |

| C=C stretch (aromatic) | Aromatic Ring | ~1600 - 1450 |

| C-O stretch | Furan (B31954) Ring | ~1250 - 1050 |

| Ring Puckering | Dihydrofuran Ring | Low Frequency Region |

Note: This table presents expected frequency ranges for the specified functional groups. Precise values are subject to the computational method and basis set used.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential Maps

Analysis of the electronic structure provides deep insights into the reactivity and intermolecular interactions of Benzofuran, 2,3-dihydro-2,7-dimethyl-. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Mulliken and Natural Population Analysis (NPA) are used to determine the charge distribution across the molecule, identifying atomic sites that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's polarity and its interactions with other polar molecules.

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. scispace.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Benzofuran, 2,3-dihydro-2,7-dimethyl-, the oxygen atom and the aromatic ring are expected to be regions of negative potential, while the hydrogen atoms of the methyl groups will likely exhibit a positive potential.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

Conformational Dynamics and Flexibility of the Dihydrobenzofuran Ring System

The 2,3-dihydrofuran (B140613) ring in Benzofuran, 2,3-dihydro-2,7-dimethyl- is not planar and can adopt various conformations. MD simulations can be used to explore the conformational landscape of this ring system, identifying the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond rotations and ring puckering over time. Understanding the flexibility of the dihydrobenzofuran ring is important as it can influence the molecule's biological activity and physical properties.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between Benzofuran, 2,3-dihydro-2,7-dimethyl- and surrounding solvent molecules. By running simulations in different solvents (e.g., water, ethanol, chloroform), it is possible to investigate how the solvent polarity and hydrogen bonding capabilities affect the molecule's preferred conformation and the accessibility of its reactive sites. These simulations provide a more realistic model of the molecule's behavior in solution compared to gas-phase quantum chemical calculations.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry serves as an indispensable tool for mapping the intricate pathways of chemical reactions. By modeling the energy landscape of a reaction, chemists can identify key intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

A cornerstone of reaction mechanism studies is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical factor in determining the reaction kinetics.

While specific experimental or computational studies on the transition states involved in the synthesis or reactions of 2,3-dihydro-2,7-dimethylbenzofuran are not extensively documented in the literature, the methodologies for such investigations are well-established. Theoretical chemists employ a variety of computational methods to locate and characterize transition states. These methods are often used to study analogous systems, such as other dihydrobenzofuran derivatives.

For instance, the formation of the dihydrobenzofuran ring often proceeds via an intramolecular cyclization. A plausible synthetic route to 2,3-dihydro-2,7-dimethylbenzofuran could involve the acid-catalyzed cyclization of 2-methyl-6-(2-methylallyl)phenol. Computationally, this would involve modeling the protonation of the allyl group, followed by the nucleophilic attack of the phenolic oxygen, and subsequent deprotonation.

The process of characterizing the transition state for the key cyclization step would typically involve:

Initial Geometry Guess: Proposing a structure that is intermediate between the reactant and the product.

Transition State Optimization: Using algorithms like the Berny algorithm to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Performing a frequency calculation to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy of the located transition state, relative to the reactants, provides the reaction barrier. These barriers can be calculated with varying levels of accuracy depending on the computational method employed. Semi-empirical methods can offer a rapid, albeit less accurate, estimation, while more rigorous ab initio and density functional theory (DFT) methods provide higher accuracy at a greater computational cost. chemrxiv.org

Table 1: Representative Computational Methods for Transition State Analysis

| Method | Description | Typical Application in Reaction Mechanism Studies |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy. | Widely used for geometry optimization of reactants, products, and transition states, as well as for calculating reaction barriers with good accuracy. |

| Møller-Plesset Perturbation Theory (MP2, MP4) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation. | Often used for high-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction barriers. |

| Coupled Cluster (CC) Theory | A high-level ab initio method that provides very accurate results, often considered the "gold standard" in computational chemistry. | Employed for benchmarking the results of other methods due to its high accuracy, though computationally expensive. |

| Semi-empirical Methods (e.g., PM7, AM1) | Approximate quantum mechanical methods that use parameters derived from experimental data to simplify calculations. | Useful for rapid screening of multiple reaction pathways or for studying very large molecular systems where DFT is computationally prohibitive. chemrxiv.org |

Computational chemistry is not only used to study a single reaction step but also to elucidate entire reaction pathways, especially when multiple outcomes are possible. For the synthesis of 2,3-dihydro-2,7-dimethylbenzofuran, different precursors and reaction conditions could lead to various isomers or byproducts. Computational modeling can help in understanding and predicting the selectivity of these reactions.

One of the key aspects of forming the 2,3-dihydrobenzofuran (B1216630) scaffold is the cyclization step. researchgate.netnih.gov The regioselectivity of this cyclization is crucial. For example, in the synthesis of related dihydrobenzofurans, intramolecular cyclization can be promoted under various conditions. mdpi.comresearchgate.net Computational studies can compare the activation barriers for the formation of different ring systems, thereby predicting the major product.

For 2,3-dihydro-2,7-dimethylbenzofuran, a key consideration would be the cyclization of a substituted allyl phenol (B47542). Theoretical calculations could explore the energetics of different cyclization modes, for instance, comparing a 5-exo-trig cyclization (leading to the desired dihydrobenzofuran) with a potential 6-endo-trig cyclization if the substrate allows. By calculating the reaction barriers for each pathway, the kinetically favored product can be predicted.

Table 2: Potential Cyclization Pathways for Dihydrobenzofuran Synthesis Amenable to Computational Study

| Pathway | Description | Computational Investigation Focus |

|---|---|---|

| Acid-Catalyzed Cyclization of Allyl Phenols | An intramolecular hydroalkoxylation where a protonated allyl group is attacked by the phenolic hydroxyl group. | Calculation of activation barriers for competing cyclization modes to predict regioselectivity. |

| Palladium-Catalyzed Wacker-Type Cyclization | An oxidative cyclization of an allyl phenol involving a palladium catalyst. | Modeling the catalytic cycle, including the coordination of palladium, nucleophilic attack, and catalyst regeneration to understand selectivity. |

| Radical Cyclization | A cyclization involving radical intermediates, which can be initiated by various radical initiators. | Mapping the potential energy surface for the radical addition step to determine the preferred ring size formation. |

| Photochemical Cyclization | The use of light to induce cyclization, often proceeding through excited states. | Calculation of excited state potential energy surfaces to identify favorable reaction pathways. |

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical chemistry provides a quantitative framework for understanding how the structure of a molecule influences its reactivity. By calculating various molecular descriptors, it is possible to establish relationships between structure and activity or properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built upon a set of calculated molecular descriptors.

While no specific QSAR/QSPR studies for 2,3-dihydro-2,7-dimethylbenzofuran were found, the principles can be readily applied. For a series of related dihydrobenzofuran derivatives, computational descriptors can be calculated to build a model that predicts a certain property, such as antioxidant activity or binding affinity to a biological target. researchgate.netnih.gov

The process would involve:

Data Set Collection: Assembling a set of dihydrobenzofuran derivatives with experimentally measured activity or property data.

Descriptor Calculation: For each molecule in the set, a wide range of computational descriptors would be calculated. These fall into several categories:

Electronic Descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, which describe the electronic distribution and reactivity. researchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific conformational descriptors, which relate to the size and shape of the molecule.

Lipophilic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity. researchgate.net

Topological Descriptors: Numerical values derived from the 2D representation of the molecule, which encode information about branching and connectivity.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a subset of the calculated descriptors with the observed activity. The predictive power of the model is then rigorously validated. nih.govresearchgate.net

For 2,3-dihydro-2,7-dimethylbenzofuran, such a model could predict its potential biological activity based on its calculated descriptors, even before it is synthesized and tested.

Table 3: Common Computational Descriptors in QSAR/QSPR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity, sites for electrophilic/nucleophilic attack. |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Size, shape, and bulkiness of the molecule, which can influence receptor binding. |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity, which affects membrane permeability and transport. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, size, and shape in a simplified numerical form. |

| Quantum Chemical | Total Energy, Heat of Formation, Ionization Potential | Thermodynamic stability and reactivity. |

Data-Driven Computational Approaches: Machine Learning in Predicting Properties and Synthesis Outcomes

The intersection of computational chemistry and data science has given rise to the use of machine learning (ML) for predicting molecular properties and reaction outcomes with increasing accuracy and speed. nih.gov ML models can learn complex patterns from large datasets of chemical information and make predictions for new, unseen molecules or reactions. smums.ac.ir

For a compound like 2,3-dihydro-2,7-dimethylbenzofuran, ML can be applied in several ways:

Property Prediction: ML models, often referred to as QSAR models in this context, can be trained on large databases of molecules with known properties (e.g., toxicity, solubility, biological activity). nih.gov By representing the molecule as a set of features (descriptors or a molecular graph), the trained model can predict these properties for 2,3-dihydro-2,7-dimethylbenzofuran.

Synthesis Prediction: ML is also being used to predict the outcomes of chemical reactions, including the major product, yield, and optimal reaction conditions. By training on vast reaction databases, these models can suggest plausible synthetic routes to a target molecule like 2,3-dihydro-2,7-dimethylbenzofuran.

Accelerating Quantum Mechanical Calculations: A newer application of ML is to accelerate computationally expensive quantum mechanical calculations. For example, Δ-learning models use ML to predict the difference in energy between a low-level and a high-level theory, providing high accuracy at a fraction of the computational cost. nih.govrsc.org This approach could be used to rapidly screen the reaction barriers for a large number of potential synthetic pathways to 2,3-dihydro-2,7-dimethylbenzofuran.

Table 4: Machine Learning Approaches in Computational Chemistry

| ML Approach | Description | Application to 2,3-dihydro-2,7-dimethylbenzofuran |

|---|---|---|

| Supervised Learning (e.g., Random Forest, Support Vector Machines) | The model learns from labeled data (e.g., molecules with known activity) to make predictions. | Predicting biological activity, toxicity, or physicochemical properties based on its molecular structure. nih.gov |

| Deep Learning (e.g., Graph Convolutional Networks) | A subset of ML using neural networks with multiple layers to learn from data. Can directly use molecular graphs as input. | Predicting properties directly from the 2D or 3D structure without the need for pre-calculated descriptors. |

| Reinforcement Learning | The model learns by interacting with an environment and receiving rewards or penalties for its actions. | Devising multi-step synthetic pathways by treating chemical reactions as steps in a game. |

| Transfer Learning | A model trained on a large, general dataset is fine-tuned on a smaller, specific dataset. | A general property prediction model could be fine-tuned on a small set of benzofuran derivatives to improve prediction accuracy for this class of compounds. rsc.org |

Mechanistic Studies of Reactions Involving Benzofuran, 2,3 Dihydro 2,7 Dimethyl

Detailed Kinetic and Thermodynamic Investigations of Synthetic Reactions

A general approach to forming the 2,3-dihydrobenzofuran (B1216630) skeleton involves the cyclization of appropriately substituted phenols. For example, the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran has been achieved by heating isobutenylpyrocatechol in the presence of an organic sulfonic acid catalyst. google.com The reaction proceeds through an intramolecular cyclization/isomerization mechanism. google.com Although detailed kinetic parameters were not provided, the reaction conditions offer a qualitative understanding of the process.

Table 1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

| Parameter | Value |

|---|---|

| Starting Material | Isobutenylpyrocatechol and Methallylpyrocatechol mixture |

| Catalyst | Benzenesulfonic acid |

| Temperature | 100 °C (reflux in toluene) |

| Reaction Time | 30 minutes |

| Yield | 94.9% |

Data sourced from a patented synthesis process. google.com

The thermodynamics of such reactions are generally favorable, driven by the formation of a stable five-membered heterocyclic ring fused to the aromatic system. The precise enthalpy and entropy changes would be influenced by the substitution pattern on the benzofuran (B130515) core.

Exploration of Catalytic Cycles and Active Species in Transformation Processes

The transformation of various substrates into 2,3-dihydrobenzofuran derivatives is often facilitated by transition metal catalysts, with rhodium, palladium, and nickel being prominent examples. These catalytic processes typically involve well-defined catalytic cycles.

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes represents a modern approach to constructing dihydrobenzofurans. organic-chemistry.org The catalytic cycle is believed to involve C-H activation, migratory insertion of the diene, and a reductive elimination step to afford the product and regenerate the active Rh(III) species.

Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide an enantioselective route to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org The catalytic cycle likely involves oxidative addition of the aryl bromide to a Pd(0) species, followed by carbopalladation of the diene, and subsequent intramolecular nucleophilic attack by the phenolic oxygen to form the dihydrobenzofuran ring and regenerate the Pd(0) catalyst.

Nickel-based catalysts are also employed in the synthesis of dihydrobenzofuran derivatives, particularly in hydrogenation reactions. For instance, Ni supported on mixed metal oxides has been used for the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) to 2,5-dimethylfuran, a related furanic compound. mdpi.com The active species in these reactions are typically metallic nickel (Ni(0)) sites which facilitate the addition of hydrogen across double bonds. mdpi.com

Photochemical and Thermal Degradation Pathways

The photochemical and thermal degradation of 2,3-dihydrobenzofuran derivatives is an area of environmental and chemical significance. Studies on the degradation of the pesticide carbofuran (B1668357), which features a 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) moiety, provide valuable insights into the potential degradation pathways of Benzofuran, 2,3-dihydro-2,7-dimethyl-. researchgate.net

The photocatalytic degradation of carbofuran in the presence of titanium dioxide (TiO2) involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.net These radicals can attack the benzofuran structure, leading to the opening of the heterocyclic ring and subsequent oxidation. researchgate.net Intermediates identified in the degradation of carbofuran include 2,3-dihydro-2,2-dimethylbenzofuran-7-ol and 7-hydroxy-2,2-dimethylbenzofuran-3(2H)-one, which are further oxidized to simpler organic compounds and eventually mineralized to CO2, H2O, and N2. researchgate.net

Thermal degradation studies on various organic compounds, including pesticides, indicate that the stability of the molecule is dependent on its structure and the surrounding conditions. aidic.itrsc.org For benzofuran derivatives, thermal stress can lead to the cleavage of substituent groups and the breakdown of the ring system.

Radical Intermediates and Reaction Mechanisms

Radical intermediates play a crucial role in both the synthesis and degradation of dihydrobenzofuran compounds. In photocatalytic degradation, the reaction is initiated by the formation of radical species upon irradiation. researchgate.net The unpaired electron in a radical makes it a highly reactive intermediate. libretexts.orglibretexts.org

The stability of radical intermediates follows the order: tertiary > secondary > primary, and they are also stabilized by resonance. libretexts.orglibretexts.org In the context of dihydrobenzofurans, a radical formed on the furan (B31954) ring or its substituents would be subject to these stability principles. For example, a benzylic radical would be significantly stabilized by resonance with the aromatic ring.

Radical reactions can also be employed for the synthesis of substituted benzofurans. For instance, the reaction of heteroatom-centered anions as super-electron-donors can initiate radical reactions for the facile synthesis of 3-substituted benzofurans. nih.gov The mechanism involves the generation of a phenyl radical which then undergoes cyclization with an allenyl group to form a benzofurylmethyl radical. nih.gov

Influence of Environmental Factors on Photoreactivity

The photoreactivity of chemical compounds in the environment is influenced by a variety of factors, including the wavelength and intensity of light, the presence of photosensitizers (like humic acids in natural waters), and the availability of oxygen. For 2,3-dihydrobenzofuran derivatives, sunlight can provide the energy for photolytic degradation. The presence of substances that can generate reactive oxygen species, such as TiO2, can significantly accelerate this process. researchgate.net The pH of the medium can also play a role, as it can affect the ionization state of phenolic derivatives, which in turn can influence their photoreactivity.

Reaction Stereochemistry and Chirality Transfer Mechanisms

The stereochemistry of reactions involving the 2,3-dihydrobenzofuran scaffold is of great interest, particularly for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. The development of enantioselective methods for the synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans has been achieved using bifunctional catalysts. rsc.orgnih.gov These catalysts, often possessing both a Brønsted base and a thiourea (B124793) moiety, can control the stereochemical outcome of intramolecular Michael additions. nih.gov

Chirality transfer is a key concept in asymmetric synthesis, where the stereochemical information from a chiral source (catalyst, reagent, or substrate) is transferred to the product. nih.gov In the context of dihydrobenzofuran synthesis, chiral catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. This is typically achieved through the formation of diastereomeric transition states with different energy levels.

Investigation of Rearrangement Reactions of the Benzofuran Skeleton

Skeletal rearrangements are a class of organic reactions where the carbon framework of a molecule is restructured. While specific rearrangement reactions of the Benzofuran, 2,3-dihydro-2,7-dimethyl- skeleton are not documented, rearrangements are known to occur in related heterocyclic systems under certain conditions. msu.edunih.govslideshare.net

For example, acid-catalyzed rearrangements of 1,2-diols (pinacol rearrangement) can lead to the migration of an alkyl or aryl group. slideshare.net In the context of a substituted dihydrobenzofuran, acidic conditions could potentially promote rearrangements involving substituents on the furan ring or the benzene (B151609) ring. The Favorskii rearrangement of α-halogenated ketones is another example of a skeletal rearrangement that proceeds via a cyclopropanone (B1606653) intermediate. msu.edu While not directly applicable to the parent dihydrobenzofuran, such reactions illustrate the potential for skeletal reorganization in functionalized derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Benzofuran, 2,3-dihydro-2,7-dimethyl- |

| 2,3-dihydro-2,2-dimethyl-7-benzofuranol |

| 2,3-dihydro-3-benzofuranols |

| 2,3-dihydrobenzofuran esters |

| Isobutenylpyrocatechol |

| Methallylpyrocatechol |

| N-phenoxyacetamides |

| o-bromophenols |

| 5-hydroxymethylfurfural |

| 2,5-dimethylfuran |

| Carbamate |

| 7-hydroxy-2,2-dimethylbenzofuran-3(2H)-one |

| Titanium dioxide |

| Carbon dioxide |

| Water |

| Nitrogen |

No Verifiable Data Available for Benzofuran, 2,3-dihydro-2,7-dimethyl-

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is no publicly available research data concerning the specific environmental fate and transport of the chemical compound Benzofuran, 2,3-dihydro-2,7-dimethyl- .

The requested article sections, focusing on advanced research applications and potential functional roles in a non-biomedical context, cannot be generated with scientifically accurate and verifiable information. Specifically, no studies were identified that detail the following for this particular compound:

Advanced Research Applications and Potential Functional Roles of Benzofuran, 2,3 Dihydro 2,7 Dimethyl Non Biomedical

Environmental Fate and Transport Studies (Excluding Toxicological Aspects)

Abiotic Transformation Processes:No research was found describing its transformation through processes like hydrolysis or photolysis in various environmental compartments.

While related compounds, such as degradation products of the insecticide carbofuran (B1668357) (e.g., carbofuran phenol), have been studied, the user's strict requirement to focus solely on Benzofuran (B130515), 2,3-dihydro-2,7-dimethyl- prevents the inclusion of data from these structurally similar but distinct chemicals. taylorfrancis.comresearchgate.netupm.edu.myhibiscuspublisher.comupm.edu.my The absence of specific research on Benzofuran, 2,3-dihydro-2,7-dimethyl- means that any attempt to create the requested detailed article with data tables would be based on speculation rather than documented scientific findings.

Therefore, in adherence to the principles of scientific accuracy and strict compliance with the provided outline, the article cannot be produced.

Future Research Directions and Interdisciplinary Perspectives

Development of Artificial Intelligence and Machine Learning Models for Dihydrobenzofuran Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of dihydrobenzofurans. nih.govyoutube.com These computational tools can accelerate the discovery and development process by predicting molecular properties, optimizing synthetic pathways, and designing novel derivatives with enhanced activities. nih.gov

ML models, such as support vector machines, artificial neural networks, and Bayesian probabilistic learning, can be trained on existing data from the broader class of benzofurans and dihydrobenzofurans to establish quantitative structure-activity relationships (QSAR). nih.govresearchgate.net For a compound like 2,3-dihydro-2,7-dimethylbenzofuran, these models could predict various physicochemical properties, biological activities, and potential metabolic pathways without the need for initial exhaustive experimental work. For instance, a model could screen virtual libraries of related compounds to identify derivatives with a higher probability of exhibiting a desired biological effect. youtube.com

Furthermore, AI can significantly streamline the synthesis process. Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions—such as catalyst, solvent, and temperature—for synthesizing 2,3-dihydro-2,7-dimethylbenzofuran and its analogues, potentially leading to higher yields and reduced byproducts. youtube.com This predictive power reduces reliance on time-consuming and resource-intensive trial-and-error experimentation. youtube.com

Table 1: Application of AI/ML Models in Dihydrobenzofuran Research

| AI/ML Model Type | Application in Dihydrobenzofuran Research | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and properties of novel 2,3-dihydro-2,7-dimethylbenzofuran derivatives. | Faster identification of lead compounds for drug discovery. |

| Retrosynthesis Prediction | Propose novel and efficient synthetic routes to the dihydrobenzofuran core. | Accelerates synthesis planning and discovery of new chemical reactions. |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields. | Reduces experimental costs and time; improves process efficiency. |

| Generative Models | Design new dihydrobenzofuran-based molecules with specific desired properties. youtube.com | Expands the accessible chemical space for new materials and therapeutics. |

Integration of Microfluidics and Flow Chemistry for Scalable Synthesis

Traditional batch synthesis of complex molecules like dihydrobenzofurans can be challenging to scale up. Microfluidics and flow chemistry offer a transformative alternative for the synthesis of 2,3-dihydro-2,7-dimethylbenzofuran. researchgate.netelveflow.com These technologies involve performing chemical reactions in continuous-flowing streams within small-scale reactors, providing significant advantages over conventional methods. arxiv.orgelveflow.com

Key benefits include superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. elveflow.comarxiv.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, leading to faster reactions, higher yields, and improved product purity. elveflow.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in the synthesis of heterocyclic compounds. arxiv.org

For the synthesis of dihydrobenzofurans, flow chemistry can enable the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately. arxiv.org This approach enhances safety and allows for the exploration of novel synthetic routes that would be too dangerous to perform on a large scale in a batch process. nih.gov The scalability of flow chemistry is another crucial advantage; scaling up production simply involves running the system for a longer duration or using multiple reactors in parallel, a concept known as "scaling out." arxiv.org

Table 2: Comparison of Batch vs. Flow Chemistry for Dihydrobenzofuran Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Complex, requires re-optimization | Straightforward, "scaling-out" |

| Heat Transfer | Poor, leads to temperature gradients | Excellent, precise temperature control |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient, rapid mixing |

| Safety | Higher risk with hazardous reagents | Improved safety, in situ generation |

| Reaction Time | Typically longer (hours to days) | Significantly shorter (seconds to minutes) arxiv.org |

| Reproducibility | Can be variable between batches | High, due to precise control |

Exploration of Novel Reactivity and Unprecedented Transformations of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (B1216630) scaffold is a versatile building block, and significant research has been dedicated to developing novel synthetic methods for its construction. cnr.itresearchgate.net Future research on 2,3-dihydro-2,7-dimethylbenzofuran will likely focus on discovering unprecedented chemical transformations that can further functionalize this core structure.

Recent advances have utilized transition-metal catalysis, such as palladium, rhodium, and nickel, to construct the dihydrobenzofuran skeleton through C-H activation and annulation reactions. organic-chemistry.orgrsc.org These methods offer high efficiency and regioselectivity. rsc.org For example, rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with alkenes has emerged as a powerful tool for synthesizing substituted dihydrobenzofurans. rsc.org Applying these modern catalytic systems to substrates that would yield 2,3-dihydro-2,7-dimethylbenzofuran could unlock new pathways for its synthesis and diversification.

Another promising avenue is the exploration of photocatalysis and electrochemistry. mdpi.com These green chemistry approaches utilize light or electric current to drive chemical reactions, often under mild conditions. Such methods could lead to the discovery of entirely new ways to form or modify the dihydrobenzofuran ring system, potentially accessing chemical space that is unavailable through traditional thermal methods. The exploration of formal [4+1] cycloadditions and other cascade reactions also holds the potential to construct complex, highly substituted dihydrobenzofurans in a single step. cnr.itnih.gov

Advanced Characterization Techniques for in situ Reaction Monitoring

Understanding the mechanisms of chemical reactions is fundamental to optimizing them. Advanced characterization techniques that allow for in situ reaction monitoring are becoming indispensable tools in modern chemistry. elsevierpure.comspectroscopyonline.com For the synthesis and transformation of 2,3-dihydro-2,7-dimethylbenzofuran, these techniques can provide real-time data on the concentration of reactants, intermediates, and products. fau.eu

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to track the progress of a reaction as it happens. fau.euresearchgate.net This allows for the identification of transient and potentially unstable intermediates that would be impossible to isolate and study using traditional offline analysis. spectroscopyonline.com For instance, using an in situ probe could help elucidate the precise mechanism of a catalytic cycle in a transition-metal-catalyzed synthesis of dihydrobenzofurans.

The integration of these analytical tools with flow chemistry systems is particularly powerful. fau.eu The steady-state nature of flow reactions allows for detailed spatial and temporal analysis along the length of the reactor, providing a complete picture of the reaction profile. fau.eu This detailed mechanistic understanding is crucial for rational process optimization and the discovery of new reactivity patterns. osti.gov

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The future of chemical research lies in the synergy between computational modeling and experimental validation. youtube.com For a target like 2,3-dihydro-2,7-dimethylbenzofuran, a combined approach can significantly accelerate the design of new molecules with tailored properties.

Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to model reaction pathways and predict the stability and reactivity of different dihydrobenzofuran derivatives. This allows researchers to screen a vast number of potential molecules and reactions in silico, prioritizing the most promising candidates for experimental synthesis. youtube.com

This "rational design" cycle works as follows: